PROPAN-2-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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Overview
Description
PROPAN-2-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol with propan-2-yl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to a hydroxyl group.
Substitution: The ester group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Oxidized derivatives of the chromen ring.
Reduction: Hydroxyl derivatives of the chromen ring.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its chromen core is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as UV-absorbing coatings and fluorescent dyes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets in the body. The chromen core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
- 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness: PROPAN-2-YL 2-[(3-ETHYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific ester linkage and the presence of the chromen core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
IUPAC Name |
propan-2-yl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-13-11(4)14-7-8-15(12(5)17(14)23-18(13)20)21-9-16(19)22-10(2)3/h7-8,10H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUKFHVTLLUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC(C)C)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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